MHP 133

Acetylcholinesterase Inhibition Cholinergic Hypothesis Alzheimer's Disease

Standard AChE inhibitors or single-target agonists fail to replicate synergistic polypharmacology. MHP 133 is a validated multi-target ligand engineered for CNS research. - Multi-target profile: AChE (Ki=69 µM), M1/M2, 5HT4, I2 receptors - Validated in vivo: Enhances working memory in rats & non-human primates (50-200 µg/kg, i.p.) - Cell-based reference: Increases sAPP secretion 40-60%, prevents excitotoxicity - Core scaffold: Parent compound for 14 pyridinium salt derivatives; ideal for SAR studies Available as a high-purity chemical probe for neurodegeneration and cognitive enhancement research. Immediate dispatch for qualified institutions.

Molecular Formula C17H20ClN5O3
Molecular Weight 377.8 g/mol
Cat. No. B1662774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHP 133
Synonyms1-(methyl-3-(N,N-dimethylcarbamoyloxy)-2-pyridylmethylene)-4-(4-phenyl)diazinecarboxamide chloride
MHP 133
MHP-133
Molecular FormulaC17H20ClN5O3
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1C=NNC(=O)NC2=CC=CC=C2)OC(=O)N(C)C.[Cl-]
InChIInChI=1S/C17H19N5O3.ClH/c1-21(2)17(24)25-15-10-7-11-22(3)14(15)12-18-20-16(23)19-13-8-5-4-6-9-13;/h4-12H,1-3H3,(H,19,23);1H
InChIKeyMCOVMZDBWGMPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MHP 133: Multi-Target CNS Compound for Alzheimer's Disease


MHP 133 is a small molecule compound that functions as a multi-target ligand for central nervous system (CNS) targets, including acetylcholinesterase (AChE), muscarinic M1 and M2 receptors, serotonin 5HT4 receptors, and imidazoline I2 receptors . It was designed as a potential therapeutic agent for cognitive and neurodegenerative disorders like Alzheimer's disease, aiming to provide synergistic effects by modulating multiple brain substrates while mitigating the severe side effects associated with high-potency cholinergic agonists [1]. MHP 133 is chemically defined as 1-(methyl-3-(N,N-dimethylcarbamoyloxy)-2-pyridylmethylene)-4-(4-phenyl)diazinecarboxamide chloride and is the parent compound of a novel series of pyridinium salts developed as acetylcholinesterase inhibitors [2].

Multi-target CNS tool compound for neurodegeneration research
Reported engagement of AChE, M1/M2, 5HT4, and I2 receptors
Supports polypharmacology pathway study design

Why Generic Compounds Cannot Substitute MHP 133


In the field of neurodegeneration research, simply substituting MHP 133 with another acetylcholinesterase inhibitor or a single-target muscarinic agonist fails to replicate its unique and potentially synergistic polypharmacology. While compounds like donepezil offer potent AChE inhibition, or xanomeline provides muscarinic agonism, MHP 133 is engineered to weakly inhibit AChE (Ki = 69 μM) while simultaneously interacting with M1/M2 muscarinic, 5HT4 serotonergic, and I2 imidazoline receptors [1]. This multi-target approach is designed to enhance cognition through complementary mechanisms without the severe cholinergic side effects associated with high-potency agonists [2]. This specific combination of activities is not found in single-mechanism drugs or other multi-target agents like ladostigil, making MHP 133 a distinct chemical probe for studying synergistic CNS pharmacology [3].

Polypharmacology profile may not transfer
MHP 133: Reported engagement of AChE, M1/M2, 5HT4, and I2 receptors
Single-target AChE inhibitors or muscarinic agonists lack this multi-target breadth
AChE inhibition mechanism context may shift
MHP 133: Reported weak AChE inhibition profile
Potent AChE inhibitors like donepezil may alter mechanism interpretation
Multi-target combination context differs
MHP 133: Cholinergic, serotonergic, and imidazoline target engagement reported
Ladostigil-like AChE/MAO-B profile may not replicate same synergy context

MHP 133 Evidence: In Vitro and In Vivo Studies


Weak AChE Inhibition Compared to Donepezil

MHP 133 exhibits weak but measurable inhibition of acetylcholinesterase (AChE) with a Ki of 69 μM . This contrasts sharply with the potent inhibition seen with clinical AChE inhibitors like donepezil, which has an IC50 in the low nanomolar range (e.g., ~6 nM). This differential potency is a deliberate design feature intended to provide a therapeutic window free of the dose-limiting cholinergic side effects (nausea, vomiting, diarrhea) common to potent AChE inhibitors [1].

AChE Inhibition
Head-to-head
Ki = 69 μM
Supports multi-target mechanism context over potent AChE-only inhibition
Over 10,000-fold less potent than donepezil; in vitro enzyme assay
Acetylcholinesterase Inhibition Cholinergic Hypothesis Alzheimer's Disease

Distinct Multi-Target Profile vs Single-Mechanism Drugs

MHP 133 is a ligand for multiple CNS targets, including muscarinic M1 and M2 receptors, serotonin 5HT4 receptors, and imidazoline I2 receptors [1]. This specific combination of activities is distinct from both single-target drugs like donepezil (AChE only) and xanomeline (muscarinic M1/M4 agonist) [2], and from other multi-target compounds like ladostigil (which combines AChE and MAO-B inhibition) [3]. The intentional design of MHP 133 to engage these specific receptor systems aims to achieve synergistic cognitive enhancement [4].

Target Engagement
Class-level
5-target engagement: AChE, M1, M2, 5HT4, I2
Supports polypharmacology study design
Distinct from donepezil (AChE), xanomeline (M1/M4), ladostigil (AChE/MAO-B)
Polypharmacology CNS Drug Discovery Alzheimer's Disease

Enhanced sAPP Secretion and Excitoprotection

In vitro, MHP 133 (10-100 μM) significantly increases the secretion of soluble amyloid precursor protein (sAPP) from cultured astrocytes by 40-60% [1]. Furthermore, in a hippocampal slice preparation, MHP 133 produces a biphasic effect on slice survival and prevents excitotoxicity . These effects are not typically observed with standard AChE inhibitors and suggest a neuroprotective mechanism that may be independent of its cholinergic activity [2].

sAPP Secretion
Reported
40–60% increase vs vehicle
Supports APP processing assay context
Cultured astrocytes; 10–100 μM; p < 0.05
Neuroprotection Amyloid Precursor Protein Excitotoxicity

In Vivo Cognitive Enhancement in Rodents

In vivo, MHP 133 (50, 100, or 200 μg/kg, i.p.) significantly enhances acquisition of the task and increases task accuracy in rats, with improvements observed in sessions initiated 10 minutes post-dosing [1]. MHP 133 also enhanced cognitive performance in non-human primates in tasks designed to assess working memory [2]. While many compounds show cognitive benefit in rodents, this data provides a specific, quantifiable benchmark for MHP 133's efficacy in a disease-relevant model .

Cognitive Endpoint
Reported
Significant improvement (p < 0.05)
Supports cognitive model endpoint context
Rodent and NHP working memory tasks; 50–200 μg/kg i.p.
Cognitive Enhancement In Vivo Pharmacology Working Memory

MHP 133 Research and Industrial Applications


Probe for Multi-Target Synergy in Neurodegeneration

MHP 133 serves as an essential chemical probe for academic and pharmaceutical researchers studying the synergistic effects of simultaneously targeting AChE, M1/M2 muscarinic, 5HT4 serotonergic, and I2 imidazoline receptors. Its unique polypharmacology, validated by in vitro binding and enzyme inhibition data, allows for the dissection of multi-target mechanisms that may be superior to single-mechanism therapies like donepezil or xanomeline [1]. This application is directly supported by its defined target profile and the design intent to achieve synergy [2].

Reference Standard for sAPP and Neuroprotection Assays

With its demonstrated ability to increase sAPP secretion by 40-60% and prevent excitotoxicity in hippocampal slices, MHP 133 can be utilized as a reference standard in cell-based assays aimed at evaluating neuroprotective or APP-processing modulating compounds [1]. Researchers can benchmark new chemical entities against MHP 133's quantifiable effects on these key Alzheimer's disease-related endpoints, providing a consistent comparator for screening campaigns [2].

Cognitive Enhancer Reference for Behavioral Studies

MHP 133 has been shown to enhance cognitive performance in rats and non-human primates in tasks assessing working memory [1]. This in vivo validation establishes MHP 133 as a suitable reference compound for behavioral pharmacology studies. It can be used as a positive control when establishing new models of cognitive impairment or as a benchmark to compare the efficacy of novel cognitive enhancers [2]. Its defined dosing regimen (50-200 μg/kg, i.p.) provides a clear experimental starting point .

Scaffold for Novel Pyridinium AChE Inhibitors

As the parent compound for a series of 14 new pyridinium salt derivatives, MHP 133 is a critical chemical scaffold for medicinal chemists. The literature describes the synthesis of these derivatives with modified hydrophobicity while maintaining AChE inhibition [1]. MHP 133 can be procured as a core reagent for generating focused libraries of analogs, enabling structure-activity relationship (SAR) studies aimed at optimizing the multi-target profile for improved brain penetration and efficacy [2].

Application
Selection Property
Validation Focus
Multi-target CNS polypharmacology studies
Multi-receptor engagement profile
Target synergy endpoint review
APP processing assay context
sAPP secretion modulation
Non-amyloidogenic pathway review
Cognitive behavioral pharmacology studies
In vivo cognitive endpoint context
Working memory model review
Pyridinium AChE inhibitor SAR studies
Core pyridinium scaffold
Derivative library development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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